Direct Photochemical Conversion to (E)-3-Benzyl-1,4-diphenylbut-3-en-1-one: Superior Selectivity and Yield
Under direct irradiation, 3,3-dibenzyl-5-phenylfuran-2(3H)-one (1d) yields only (E)-3-benzyl-1,4-diphenylbut-3-en-1-one (6d) in 80–83% isolated yield, whereas the closest analog 3-benzyl-3,5-diphenyl-2(3H)-furanone (1a) produces a complex mixture of 2,3,5-triphenylfuran (3a; 8–9%), 1,3,5-triphenylbut-3-en-1-one (6a; 26–34%), and recovered starting material (34–37%) under identical conditions [1]. The 3-(4-methylphenyl) (1b) and 3-(4-methoxyphenyl) (1c) derivatives give similarly poor selectivity [1]. Other 3-substituted analogs yield entirely different products: 1e gives 2,3-diphenylphenanthrofuran (15–21%), and 1f gives a bis-lactone (72–75%) [1].
| Evidence Dimension | Photochemical product selectivity and isolated yield |
|---|---|
| Target Compound Data | 1d → 6d only; yield 80–83% |
| Comparator Or Baseline | 1a → mixture: 3a (8–9%), 6a (26–34%), recovery (34–37%); 1b and 1c → similar mixtures; 1e → only 3e (15–21%); 1f → only 10a (72–75%) |
| Quantified Difference | 1d gives a single product in 80–83% yield, vs. 1a’s best single-component yield of 34% for 6a; 1d outperforms 1f by 8–11 percentage points in yield for a single-product transformation. |
| Conditions | Steady-state direct irradiation (solvent: benzene or methanol) [1] |
Why This Matters
For synthetic chemists requiring efficient access to (E)-3-benzyl-1,4-diphenylbut-3-en-1-one, compound 1d is the only 2(3H)-furanone that affords it in a single, high-yielding step without chromatographic separation of isomeric mixtures.
- [1] Gopidas, K. R.; Cyr, D. R.; Das, P. K.; George, M. V. J. Org. Chem. 1987, 52, 5505–5511. View Source
